molecular formula C19H16N2O2 B11095916 4-(8-Isopropylidene-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL)benzonitrile

4-(8-Isopropylidene-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL)benzonitrile

Cat. No.: B11095916
M. Wt: 304.3 g/mol
InChI Key: NZIYZMMELVLAPN-UHFFFAOYSA-N
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Description

4-(8-Isopropylidene-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL)benzonitrile is a complex organic compound known for its unique structural properties It is characterized by a dioxo-hexahydro-methanoisoindol core, which is a bicyclic structure fused with a benzonitrile group

Preparation Methods

The synthesis of 4-(8-Isopropylidene-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL)benzonitrile involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dioxo-hexahydro-methanoisoindol core: This step typically involves the cyclization of a suitable precursor under controlled conditions.

    Introduction of the isopropylidene group: This is achieved through an alkylation reaction using isopropylidene reagents.

    Attachment of the benzonitrile group: This final step involves a nucleophilic substitution reaction where the benzonitrile group is introduced to the core structure.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

4-(8-Isopropylidene-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound, altering its properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles .

Scientific Research Applications

4-(8-Isopropylidene-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and polymers due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 4-(8-Isopropylidene-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, ionic interactions, or covalent bonds with the target molecules .

Comparison with Similar Compounds

Similar compounds to 4-(8-Isopropylidene-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL)benzonitrile include:

Properties

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

4-(3,5-dioxo-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzonitrile

InChI

InChI=1S/C19H16N2O2/c1-10(2)15-13-7-8-14(15)17-16(13)18(22)21(19(17)23)12-5-3-11(9-20)4-6-12/h3-8,13-14,16-17H,1-2H3

InChI Key

NZIYZMMELVLAPN-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C#N)C

Origin of Product

United States

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